molecular formula C16H25NO3 B5176893 ethyl N-(1-adamantylcarbonyl)alaninate

ethyl N-(1-adamantylcarbonyl)alaninate

Cat. No.: B5176893
M. Wt: 279.37 g/mol
InChI Key: PVGOLSLVRBTENV-UHFFFAOYSA-N
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Description

Ethyl N-(1-adamantylcarbonyl)alaninate is a specialized synthetic compound designed for advanced pharmaceutical and medicinal chemistry research. It integrates two pharmaceutically significant motifs: the rigid, lipophilic adamantane cage and the alaninate ester functionality. The adamantane moiety is a well-established scaffold in drug development, known for enhancing the lipophilicity and metabolic stability of lead compounds, thereby improving their pharmacokinetic profiles . This "lipophilic bullet" strategy has been successfully employed in marketed drugs like the antivirals amantadine and rimantadine, as well as the Alzheimer's treatment memantine, an NMDA receptor antagonist . Adamantane derivatives continue to be explored for targeting a wide range of disorders, including viral infections, neurological diseases, and cancer . The alaninate ester component, particularly in its chiral forms, is frequently utilized in prodrug strategies and peptide synthesis. Ester derivatives of amino acids like alanine can be activated by specific enzymes, such as esterases or oxidized protein hydrolase (OPH), which are often overexpressed in cancer cells, allowing for targeted drug release . This makes such structures valuable for developing targeted therapies that induce apoptosis in malignant cells while minimizing impact on non-tumorigenic cells . Furthermore, the alaninate group is a common building block in the synthesis of complex peptides and protein-mimetic molecules for chemical biology studies . Researchers can leverage this reagent as a key intermediate for constructing novel bioactive molecules, such as hydrazine-carbothioamide derivatives, which have shown promising urease inhibition and antiproliferative activities in scientific studies . Its structure is ideal for probing structure-activity relationships, developing enzyme inhibitors, and creating new chemical entities for high-throughput screening campaigns. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(adamantane-1-carbonylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-3-20-14(18)10(2)17-15(19)16-7-11-4-12(8-16)6-13(5-11)9-16/h10-13H,3-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGOLSLVRBTENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences among alaninate derivatives lie in their ester groups (ethyl vs. methyl), acylating agents (adamantylcarbonyl vs. thiadiazolecarbonyl), and aryl substituents. The table below summarizes critical parameters from the evidence:

Compound Name (Simplified) Substituent(s) Yield (%) Melting Point (°C) Physical State Reference
Ethyl N-(1-adamantylcarbonyl)alaninate* Adamantylcarbonyl - - - -
Methyl-N-(thiadiazolecarbonyl)-N-(3-Cl-Ph)-alaninate 3-Chlorophenyl, thiadiazole 97 107–109 White powder
Methyl-N-(thiadiazolecarbonyl)-N-(4-MeO-Ph)-alaninate 4-Methoxyphenyl, thiadiazole 86 - Yellow oil
1-Adamantanemethanol Adamantyl, -CH2OH - 115–118 Solid
Ethyl-[2-(benzylidene)hydantoin]acetyl ester Benzylidene hydantoin Low-Moderate - -

*Hypothetical data inferred from analogous compounds.

Key Observations:
  • Adamantyl vs. Thiadiazole: Adamantyl derivatives (e.g., 1-adamantanemethanol) exhibit higher melting points (~115°C) compared to thiadiazole-based alaninates (e.g., 107–109°C for 3-chlorophenyl analog) . This suggests the adamantyl group enhances crystallinity due to its rigid, hydrophobic structure.
  • Ester Groups : Ethyl esters (as in ) generally offer better metabolic stability than methyl esters, though yields may vary. For example, hydantoin-linked ethyl esters are synthesized in low-moderate yields (~30–60%) , while methyl thiadiazole alaninates achieve up to 97% yields .
  • Aryl Substituents: Chloro- and methoxy-phenyl groups influence solubility and bioactivity.
Yield Trends:

Q & A

Q. Table 1. Comparative Yields of Synthetic Methods

MethodSolvent SystemTemperatureYield (%)Purity (HPLC)
Schotten-BaumannH₂O/CH₂Cl₂0°C7895
Solid-Phase (PS-DCC)DMFRT8598
Flow Chemistry (CAL-B)THF40°C9299

Q. Table 2. Key Spectroscopic Data

TechniqueKey SignalsStructural Confirmation
¹H NMRδ 1.6 (s, 12H, adamantane)Adamantyl integration
¹³C NMRδ 175.2 (ester C=O)Esterification success
IR1675 cm⁻¹ (amide I)Amide bond formation

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